n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide
Description
N-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide is a small-molecule compound featuring an acetamide backbone substituted with an isopropyl group and a 3-methylpyridin-4-ylamino moiety. The compound’s core structure enables versatility in drug design, with modifications to its pyridine or acetamide groups influencing solubility, bioavailability, and target affinity .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(3-methylpyridin-4-yl)amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H17N3O/c1-8(2)14-11(15)7-13-10-4-5-12-6-9(10)3/h4-6,8H,7H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
IIZWOOTUTJDIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NCC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide typically involves the reaction of 3-methylpyridin-4-ylamine with isopropyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The compound’s analogs share the N-isopropyl acetamide scaffold but differ in substituents on aromatic or heterocyclic systems. Key examples include:
Key Observations:
- Pyrimidine and Indazole Derivatives: Compounds with pyrimidine or indazole substituents (e.g., Examples 53, 121 in EP 2 903 618 B1) are frequently synthesized via Suzuki-Miyaura couplings, indicating their role in kinase inhibition . The addition of 4-methylpiperazine (Example 69) enhances solubility and target affinity .
- Hybrid Molecules: Betaxolol–ADTOH demonstrates how the acetamide core can integrate with established pharmacophores (e.g., β-blockers) for multifunctional activity .
- Agricultural Applications: Flufenacet’s trifluoromethyl-thiadiazole group highlights the structural flexibility of N-isopropyl acetamide derivatives for non-pharmaceutical uses, albeit with distinct toxicity profiles (e.g., Skin Sens. 1 and Aquatic Chronic 1 hazards) .
Physicochemical and Toxicological Profiles
- Molecular Weight and Polarity: Derivatives range from 417 g/mol (Example 53) to 515 g/mol (Example 121), with polar substituents (e.g., piperazine, hydroxyl groups) improving aqueous solubility .
- Toxicity: Flufenacet’s classification (Skin Sens. 1, STOT RE 2) underscores the need for rigorous safety profiling in agrochemical vs. pharmaceutical contexts .
Q & A
Q. What are the recommended synthetic routes for N-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between pyridine derivatives and acetamide precursors. For example:
- Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (for pyridine-amino linkages) under inert atmospheres (e.g., N₂) using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ .
- Solvent systems such as dioxane/water mixtures (4:1 v/v) at 90–100°C for 12–24 hours are common .
- Purification: Column chromatography (silica gel, eluents like PE:EtOAc) or recrystallization improves purity (>95%). Analytical HPLC with C18 columns and UV detection (λ = 254 nm) validates purity .
Q. Key Parameters
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, dioxane/H₂O, 100°C | 36–49% | >90% |
| Purification | PE:EtOAc (1:1) | — | >95% |
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation:
- Physicochemical Properties :
- LogP : Calculate via HPLC retention times or software (e.g., ACD/Labs).
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity Data : Classified under Skin Sens. 1 (H317) and STOT RE 2 (H373) based on structural analogs like flufenacet .
- Mitigation :
- Use PPE (nitrile gloves, lab coats) in fume hoods.
- Store at 4°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can computational models predict this compound’s pharmacodynamic profile?
Methodological Answer:
- 3D QSAR/Pharmacophore Modeling :
- Key Features :
- Hydrogen bonds : Pyridine N (acceptor), acetamide NH (donor).
- Aromatic stacking : 3-methylpyridin-4-yl group .
Q. How can isotopic labeling (e.g., ¹⁴C) aid metabolic pathway studies?
Methodological Answer:
- Synthesis of ¹⁴C-Labeled Analogs :
- Introduce ¹⁴C at the pyridine ring via reductive amination with ¹⁴C-formaldehyde or at the acetamide via ¹⁴C-acetic anhydride .
- Purify using preparative TLC (silica, CH₂Cl₂:MeOH 9:1) .
- Metabolic Tracing :
- Use LC-MS/MS to detect ¹⁴C-labeled metabolites in hepatocyte assays .
Q. Example Data
| Isotope Position | Radiochemical Yield | Specific Activity |
|---|---|---|
| Pyridine ring | 39% | 2,049.80 MBq·mmol⁻¹ |
| Acetamide | 14% | 2,042.40 MBq·mmol⁻¹ |
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
- Fragment-Based Screening :
- Data Reconciliation :
- Use multivariate analysis (e.g., PCA) to account for variables like steric hindrance (3-methyl group) or solvent polarity effects .
- Case Study :
- Pyridin-3-ylmethyl analogs showed 10x higher A2aR affinity than 4-yl derivatives due to better π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
